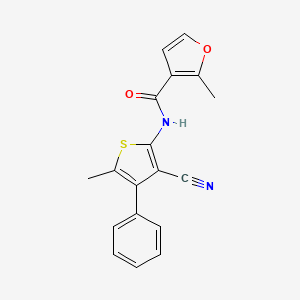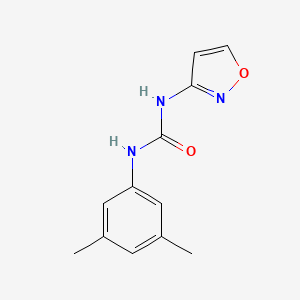![molecular formula C11H12Cl2N2O2 B4843940 N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4843940.png)
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea, also known as DCPU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and cellular processes. In herbicidal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea is believed to inhibit photosynthesis by blocking electron transport in chloroplasts. In anticancer applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have a variety of biochemical and physiological effects, depending on the application and concentration used. In herbicidal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can cause chlorosis, necrosis, and stunting of plant growth. In anticancer applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In bacterial and fungal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can inhibit the growth and replication of these organisms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can be difficult to handle due to its high melting point and low solubility in some solvents. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can be expensive and difficult to synthesize in large quantities.
Orientations Futures
There are several potential future directions for research on N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea. In agriculture, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be further studied for its potential as a selective herbicide with low environmental impact. In medicine, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be investigated for its potential as an anticancer agent with fewer side effects than current treatments. In materials science, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be used as a building block for the synthesis of new materials with unique properties. Overall, further research on N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could lead to the development of new applications and technologies in various fields.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have herbicidal activity against various weed species. In medicine, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been investigated for its potential as an anticancer agent and for its ability to inhibit the growth of certain bacteria and fungi. In materials science, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been used as a building block for the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-ethenoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-17-6-5-14-11(16)15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYQVYPUDRPRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4843864.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4843885.png)
![N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4843890.png)

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4843902.png)
![4-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B4843908.png)
![3-amino-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4843909.png)
![N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4843915.png)
![2-(3-chlorophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4843917.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4843922.png)

![1-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4843926.png)
![3-[1-(3-bromophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4843938.png)
